molecular formula C13H11ClF3NO B13710819 4-Chloro-2-propyl-8-trifluoromethoxyquinoline CAS No. 1153002-19-7

4-Chloro-2-propyl-8-trifluoromethoxyquinoline

Cat. No.: B13710819
CAS No.: 1153002-19-7
M. Wt: 289.68 g/mol
InChI Key: BFMQGUIUPSNNIX-UHFFFAOYSA-N
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Description

4-Chloro-2-propyl-8-(trifluoromethyl)quinoline hydrochloride (CAS: 1204811-94-8) is a halogenated quinoline derivative with a propyl substituent at position 2 and a trifluoromethyl group at position 6. While the compound name in the query specifies "trifluoromethoxy," the available evidence refers to a "trifluoromethyl" substituent . This distinction is critical, as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have divergent electronic and steric effects.

Properties

CAS No.

1153002-19-7

Molecular Formula

C13H11ClF3NO

Molecular Weight

289.68 g/mol

IUPAC Name

4-chloro-2-propyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C13H11ClF3NO/c1-2-4-8-7-10(14)9-5-3-6-11(12(9)18-8)19-13(15,16)17/h3,5-7H,2,4H2,1H3

InChI Key

BFMQGUIUPSNNIX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline involves multiple steps. One common method includes the reaction of 4-chloroquinoline with propyl bromide in the presence of a base to form 4-chloro-2-propylquinoline. This intermediate is then reacted with trifluoromethoxybenzene under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-propyl-8-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-propyl-8-trifluoromethoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-propyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline (CAS: 1189105-84-7): Substitutes the propyl group with a phenyl ring at position 2 .

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (CAS: 1237745-88-8): Features a thiazole ring at position 2, methoxy at position 7, and methyl at position 8 .

Table 1: Structural Features

Compound Name Position 2 Substituent Position 7/8 Substituents
4-Chloro-2-propyl-8-(trifluoromethyl)quinoline hydrochloride Propyl -CF₃ (position 8)
4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline Phenyl -CF₃ (position 8)
4-Chloro-2-(4-cyclopropyl-thiazol-2-yl)-7-methoxy-8-methylquinoline Thiazolyl -OCH₃ (7), -CH₃ (8)

Physicochemical Properties

Table 2: Physical and Chemical Data

Property 4-Chloro-2-propyl-8-(trifluoromethyl)quinoline HCl 4-Chloro-2-phenyl-8-(trifluoromethyl)quinoline 4-Chloro-2-(thiazolyl)-7-methoxy-8-methylquinoline
Molecular Formula Not available Not available C₁₇H₁₅ClN₂OS
Molar Mass (g/mol) Not available Not available 330.83
Density (g/cm³) Not available Not available 1.350 (predicted)
Boiling Point (°C) Not available Not available 510.6 (predicted)
Solubility Hydrochloride salt likely enhances aqueous solubility No data Research-grade solution at 10 mM

Biological Activity

4-Chloro-2-propyl-8-trifluoromethoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chlorine atom and a trifluoromethoxy group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development targeting infectious diseases and cancer.

The molecular formula of this compound is C₁₂H₈ClF₃N₂O, with a molar mass of approximately 289.68 g/mol. Its structure includes a bicyclic arrangement, which is typical for quinolines, and the presence of halogenated functional groups enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological targets. Preliminary studies suggest its potential as an inhibitor of enzymes involved in metabolic pathways, which could be leveraged in therapeutic applications.

Potential Applications

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Initial findings suggest that it may induce apoptosis in cancer cells, although further studies are required to confirm these effects.
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes linked to disease progression, particularly those involved in inflammation and cancer metabolism.

Interaction Studies

Research into the binding affinities of this compound has revealed its potential interactions with proteins that play critical roles in various metabolic pathways. These studies are essential for understanding the mechanism of action and therapeutic potential of the compound.

Case Studies

A notable study highlighted the compound's effectiveness in inhibiting certain bacterial strains resistant to conventional antibiotics. In vitro tests showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This finding positions this compound as a promising candidate for further development in antimicrobial therapies.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
4-Chloro-2-propyl-6-trifluoromethoxyquinolineModerateNoLimited
4-Chloro-2-methylquinolineNoModerateYes
6-Bromo-4-chloroquinolineLimitedYesNo

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